Ethyl 3-{[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate
Description
Ethyl 3-{[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate is a quinoline-based compound featuring a fluoro-substituted quinoline core linked to a piperidine-carbonyl group and an ethyl benzoate ester. The ethyl benzoate ester serves as a hydrolyzable prodrug motif, enabling controlled release of the active carboxylic acid metabolite .
Properties
IUPAC Name |
ethyl 3-[[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c1-2-31-24(30)16-7-6-8-18(13-16)27-22-19-14-17(25)9-10-21(19)26-15-20(22)23(29)28-11-4-3-5-12-28/h6-10,13-15H,2-5,11-12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMPHBIHZDPTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- The target compound’s 6-fluoro and piperidine-carbonyl groups are absent in 1a–f. These substituents likely enhance metabolic stability and target affinity compared to nitro or methyl groups in analogs.
Piperidine/Piperazine-Containing Analogs
- Compound 5a–m (): 1-Cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acids with piperazino-carbopiperazino side chains. Synthesized via aroyl halide coupling in DCM/EtOH .
- Compound in : Ethyl 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-methyl-2-oxoquinoline-3-carboxylate, bearing a trifluoromethylpyridinyl-piperazine group .
Key Differences :
- The trifluoromethyl group in enhances lipophilicity and metabolic resistance compared to the target’s fluoro substituent .
Thienoquinoline Derivatives
- (3-Amino-thieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone (): Replaces the quinoline core with a thienoquinoline, fused with a thiophene ring .
Key Differences :
- However, the lack of a fluoro substituent may reduce electrostatic interactions with target enzymes .
Discussion of Research Findings
- Synthetic Flexibility: The target compound’s synthesis likely parallels methods in (e.g., coupling with ethyl 3-aminobenzoate) but requires precise control for introducing the fluoro and piperidine-carbonyl groups .
- Bioactivity Predictions : While direct activity data for the target compound is unavailable, analogs like 1a–f show DNMT inhibition, suggesting similar mechanisms. The piperidine-carbonyl group may reduce off-target effects compared to piperazine-containing compounds .
- Regulatory Considerations : Impurities such as ethyl benzoate derivatives () highlight the need for rigorous quality control during manufacturing .
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